molecular formula C26H17Br2FN2O3 B11542211 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B11542211
M. Wt: 584.2 g/mol
InChI Key: ILZIMDCRVPFZNN-FJEPWZHXSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and naphthalene moieties, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Acylation: Formation of the acetamido group.

    Condensation: Combining the naphthalene derivative with the brominated phenyl compound.

    Esterification: Formation of the ester bond with 3-fluorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in a controlled environment to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis will produce 3-fluorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(Naphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where fluorine’s unique characteristics are desired.

Properties

Molecular Formula

C26H17Br2FN2O3

Molecular Weight

584.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C26H17Br2FN2O3/c27-20-11-19(25(23(28)14-20)34-26(33)18-8-4-9-21(29)12-18)15-30-31-24(32)13-17-7-3-6-16-5-1-2-10-22(16)17/h1-12,14-15H,13H2,(H,31,32)/b30-15+

InChI Key

ILZIMDCRVPFZNN-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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